Palmitoyl tripeptide-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

623172-55-4 |

|---|---|

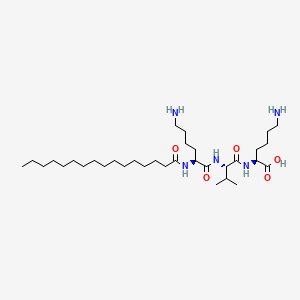

Molecular Formula |

C33H65N5O5 |

Molecular Weight |

611.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H65N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43)/t27-,28-,30-/m0/s1 |

InChI Key |

LODWEXDBRZBADB-XEVVZDEMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Palmitoyl Tripeptide-5: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-5, commercially known as SYN®-COLL, is a synthetic, palmitoylated tripeptide with the amino acid sequence Pal-Lys-Val-Lys-OH. Developed as a biomimetic of Thrombospondin I (TSP-1), it functions as a key activator of the latent Transforming Growth Factor-β (TGF-β). This activation triggers a signaling cascade that upregulates the synthesis of extracellular matrix proteins, most notably collagen types I and III, while simultaneously inhibiting the activity of matrix metalloproteinases (MMPs) responsible for collagen degradation. This dual-action mechanism has positioned this compound as a significant peptide in dermatological research and anti-aging product development. This technical guide provides an in-depth overview of its discovery, chemical synthesis pathways, biological mechanism of action, and a summary of its efficacy based on key experimental data.

Discovery and Rationale

This compound is a synthetic peptide developed to mimic the biological activity of Thrombospondin I (TSP-1), a protein involved in the activation of latent Transforming Growth Factor-β (TGF-β).[1][2] The discovery was driven by the understanding that TGF-β is a crucial regulator of collagen synthesis in the skin.[1] The specific amino acid sequence Lys-Val-Lys was identified as a key motif for this activity. To enhance skin penetration and bioavailability, the tripeptide was conjugated with palmitic acid, a fatty acid naturally found in the skin. This modification increases the lipophilicity of the peptide, facilitating its transport through the stratum corneum to the dermal layer where it can interact with fibroblasts.

Chemical Synthesis Pathways

The synthesis of this compound is primarily achieved through liquid-phase methodologies, which are favored over solid-phase synthesis due to lower costs and reduced environmental impact.[3] Two main strategies are employed: a convergent synthesis and a linear synthesis.

Convergent Liquid-Phase Synthesis

This methodology involves the separate synthesis of two key intermediates which are then coupled together. A detailed protocol, adapted from patent literature, is described below.[4]

Experimental Protocol: Convergent Synthesis

-

Synthesis of Pal-Lys(Boc)-OH: Nε-(tert-butoxycarbonyl)-L-lysine is dissolved in water, and the pH is adjusted to 10 with a 30% sodium hydroxide solution. Palmitoyl chloride is then added dropwise while maintaining the pH at 10. The reaction proceeds at room temperature for 2-3 hours. The pH is then adjusted to 2 with 6M hydrochloric acid to precipitate the product, which is filtered and dried.[4]

-

Synthesis of H-Val-Lys(Boc)-OH: This dipeptide is prepared through the reaction of L-valine with phosgene to form a N-carboxyanhydride (NCA), followed by coupling with Boc-L-lysine.[3]

-

Activation of Pal-Lys(Boc)-OH: The carboxyl group of Pal-Lys(Boc)-OH is activated with N-hydroxysuccinimide (NHS) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent such as tetrahydrofuran to form Pal-Lys(Boc)-OSu.[4]

-

Coupling Reaction: The activated Pal-Lys(Boc)-OSu is reacted with H-Val-Lys(Boc)-OH in a solution of water and tetrahydrofuran, with the pH adjusted to 8.5. The reaction proceeds at room temperature for 2 hours.[4]

-

Deprotection: The resulting protected tripeptide, Pal-Lys(Boc)-Val-Lys(Boc)-OH, is treated with trifluoroacetic acid at room temperature for 2 hours to remove the Boc protecting groups.[4]

-

Purification: The final product, this compound, is purified by crystallization from a solvent such as ethyl acetate.[4]

Linear Liquid-Phase Synthesis

The linear strategy involves the sequential addition of amino acids to a starting amino acid.

Experimental Protocol: Linear Synthesis

-

Preparation of Pal-Lys(Cbz)-OH: Palmitic acid is converted to palmitoyl chloride, which is then coupled with benzyloxycarbonyl (Cbz)-protected L-lysine.

-

First Coupling: The carboxyl group of Pal-Lys(Cbz)-OH is activated with NHS and then coupled with L-valine.

-

Second Coupling: The resulting dipeptide's carboxyl group is again activated with NHS and coupled with another molecule of Cbz-L-lysine to form the protected tripeptide, Pal-Lys(Cbz)-Val-Lys(Cbz)-OH.

-

Deprotection: The Cbz protecting groups are removed, typically via hydrogenation, to yield the final product, this compound.

Mechanism of Action: The TGF-β Signaling Pathway

This compound exerts its biological effects primarily through the activation of the TGF-β signaling pathway. This pathway is integral to cellular processes such as growth, differentiation, and the synthesis of extracellular matrix (ECM) components.

The mechanism can be summarized as follows:

-

Activation of Latent TGF-β: this compound mimics the sequence of TSP-1, enabling it to bind to the latent (inactive) form of TGF-β and induce a conformational change that activates it.[1]

-

Receptor Binding and Phosphorylation: Active TGF-β binds to a type II receptor on the surface of fibroblasts. This binding recruits and phosphorylates a type I receptor.

-

SMAD Protein Activation: The activated type I receptor then phosphorylates receptor-regulated SMAD proteins (R-SMADs).

-

Nuclear Translocation and Gene Transcription: The phosphorylated R-SMADs form a complex with a co-SMAD (SMAD4). This complex translocates to the nucleus, where it acts as a transcription factor, binding to specific gene promoters and upregulating the expression of target genes, including those for collagen type I and type III.[2]

-

Inhibition of MMPs: In addition to promoting collagen synthesis, this compound has been shown to interfere with the activity of matrix metalloproteinases MMP1 and MMP3, enzymes that degrade collagen.[2] This dual action of boosting production and preventing breakdown leads to a net increase in dermal collagen.

Efficacy and Quantitative Data

The efficacy of this compound in improving skin parameters has been evaluated in both in-vitro and in-vivo studies.

In-Vitro Studies on Human Dermal Fibroblasts

Experimental Protocol: In-Vitro Collagen Synthesis Assay

-

Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.[5]

-

Treatment: Once confluent, the cells are treated with varying concentrations of this compound for a specified period, typically 24-48 hours. A vehicle control (the solvent used to dissolve the peptide) and a positive control (e.g., TGF-β) are included.

-

Quantification of Collagen Synthesis: The amount of newly synthesized collagen (typically Type I procollagen) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][6]

-

Data Analysis: The results are expressed as the percentage increase in collagen synthesis compared to the vehicle control. Statistical analysis is performed to determine significance.

| In-Vitro Study Summary | |

| Metric | Result |

| Collagen I Production Increase | Reported to be 60% more effective than palmitoyl pentapeptide.[2] |

| Collagen Type I & III Synthesis | Increased production observed in dermal fibroblasts.[1][2] |

Clinical Studies (In-Vivo)

Experimental Protocol: Clinical Wrinkle Reduction Study

A representative clinical study evaluated a topical formulation containing a "collagen-building peptide" among other ingredients.[3][5][7]

-

Participants: 37 female subjects, aged 33 to 45, with mild-to-moderate fine and coarse periocular and perioral wrinkles were enrolled.[3][7]

-

Treatment Protocol: Subjects applied the treatment twice daily to the periocular and perioral areas for three months.[3][7]

-

Efficacy Assessment: Wrinkles were assessed at baseline, within 15 minutes of the first application, and at months 1 and 3. Assessments were conducted by investigators using a standardized grading scale. Digital photography was also used for documentation.[3][7] Wrinkle topography can be quantitatively measured using techniques like PRIMOS (Phaseshift Rapid In-vivo Measurement of Skin), which uses fringe projection to create a 3D model of the skin surface and calculate parameters such as wrinkle depth, volume, and skin roughness (Ra).[1][8]

-

Tolerance Assessment: Skin tolerance was evaluated by investigators at all visits, assessing parameters such as edema, scaling, burning, and itching.[5]

-

Subject Self-Assessment: Participants completed questionnaires about their perception of the product's efficacy at the beginning and end of the study.[3][7]

| Clinical Study Data on Wrinkle Reduction | |

| Parameter | Observation |

| Study Duration | 84 days (12 weeks) |

| Volunteer Group | 60 volunteers |

| Wrinkle Reduction (vs. Placebo) | Approximately 3.5-fold greater reduction in wrinkle appearance.[1] |

| Wrinkle Parameter Reduction | 12% reduction after 84 days of twice-daily application.[1] |

| Wrinkle Reduction (vs. Palmitoyl Pentapeptide) | Superior performance in reducing skin roughness compared to Palmitoyl Pentapeptide creams. |

Conclusion

This compound is a well-characterized synthetic peptide with a clear, scientifically supported mechanism of action. Its discovery was a result of targeted biomimicry of the TSP-1 protein to activate the pivotal TGF-β pathway. Liquid-phase synthesis provides a viable route for its commercial production. The dual-action mechanism, which involves both the stimulation of collagen synthesis and the inhibition of its degradation, makes it a potent ingredient for applications in dermatology and cosmetic science aimed at mitigating the signs of aging. The quantitative data from both in-vitro and in-vivo studies provide strong evidence for its efficacy in improving skin structure and reducing the appearance of wrinkles. Further research may focus on optimizing delivery systems and exploring its synergistic effects with other active ingredients.

References

- 1. researchgate.net [researchgate.net]

- 2. Immediate and Long-term Clinical Benefits of a Topical Treatment for Facial Lines and Wrinkles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

- 5. kosheeka.com [kosheeka.com]

- 6. Human Collagen Type I ELISA Kit (ab285250) | Abcam [abcam.com]

- 7. Isolating human dermal fibroblasts using serial explant culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Attributes of Palmitoyl Tripeptide-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitoyl Tripeptide-5 is a synthetic, bioactive peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its remarkable anti-aging properties. This technical guide provides a comprehensive investigation into the primary amino acid sequence, mechanism of action, and experimental validation of this compound. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and advanced skincare formulation. This document outlines the peptide's signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for in vitro and in vivo evaluation.

Primary Amino Acid Sequence and Structure

This compound is a lipo-peptide, a molecular construct where a fatty acid is conjugated to a peptide. This modification enhances its bioavailability and skin penetration.

-

Peptide Sequence: The primary amino acid sequence of the tripeptide component is Lysyl-Valyl-Lysine (Lys-Val-Lys or KVK).

-

Lipophilic Moiety: A palmitoyl group (a 16-carbon fatty acid) is attached to the N-terminus of the peptide sequence.

-

Full Chemical Name: N-(1-oxohexadecyl)-L-lysyl-L-valyl-L-lysine.[1]

-

Molecular Formula: C₃₃H₆₅N₅O₅

The palmitoylation of the tripeptide significantly increases its lipophilicity, facilitating its penetration through the stratum corneum to the dermal layer where it exerts its biological activity.

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of extracellular matrix (ECM) protein synthesis and degradation.

Activation of Latent TGF-β

This compound mimics the action of Thrombospondin I (TSP-1), an endogenous protein that activates latent TGF-β.[2][3] The peptide's specific sequence is recognized by the latent TGF-β complex, inducing a conformational change that releases the active form of TGF-β.

Stimulation of Collagen Synthesis

Once activated, TGF-β binds to its receptors (TβRI and TβRII) on the surface of dermal fibroblasts. This binding initiates an intracellular signaling cascade, primarily through the Smad protein family (Smad2/3), leading to the upregulation of genes encoding for ECM proteins.[4] Notably, this compound has been shown to significantly increase the synthesis of Type I and Type III collagen, the two most abundant collagen types in the skin.[2]

Inhibition of Matrix Metalloproteinases (MMPs)

In addition to stimulating collagen production, this compound also protects existing collagen from degradation by inhibiting the activity of matrix metalloproteinases (MMPs).[2] Specifically, it has been shown to downregulate the expression and activity of MMP-1 (collagenase) and MMP-3 (stromelysin-1), enzymes responsible for the breakdown of collagen and other ECM components.[2][5]

The following diagram illustrates the signaling pathway of this compound:

Caption: Signaling Pathway of this compound.Quantitative Data

The efficacy of this compound has been demonstrated in both in vitro and in vivo studies. The following table summarizes key quantitative findings.

| Parameter | Assay/Study Type | Concentration/Dosage | Result | Reference |

| Wrinkle Reduction | In vivo, 60 volunteers, 84 days | Twice daily application | Significant reduction in the appearance of wrinkles | [1] |

| Wrinkle Reduction | In vivo, PRIMOS surface topography | 10 to 25 ppm | Dose-dependent wrinkle reduction; ~3.5 times more effective than placebo | [2][6] |

| Collagen Synthesis | In vitro | Not specified | Better collagen-building capacity than TGF-β | [1] |

| Collagen I Production | In vitro | Not specified | Reported to be 60% more effective than palmitoyl pentapeptide | [2] |

| Skin Firmness & Elasticity | In vivo, 33 volunteers, 4 weeks | Not specified | 77% of participants felt a visible improvement | |

| Pore Size Reduction | In vivo, 33 volunteers, 4 weeks | Not specified | 60% of participants noticed a reduction |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Human Dermal Fibroblast (HDF) Culture

Objective: To culture primary human dermal fibroblasts for subsequent in vitro assays.

Materials:

-

Cryopreserved primary human dermal fibroblasts

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

T-75 culture flasks

-

37°C, 5% CO₂ humidified incubator

Protocol:

-

Pre-warm Fibroblast Growth Medium, PBS, and Trypsin-EDTA to 37°C.

-

Thaw the cryopreserved HDFs rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a 5% CO₂ humidified incubator.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio.

In Vitro Collagen Synthesis Assay (ELISA)

Objective: To quantify the effect of this compound on Type I collagen production by HDFs.

Materials:

-

Cultured HDFs in 96-well plates

-

This compound stock solution

-

Serum-free culture medium

-

Procollagen Type I C-Peptide (PIP) ELISA kit

-

Microplate reader

Protocol:

-

Seed HDFs into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium without peptide).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the amount of procollagen type I C-peptide in the supernatants using a PIP ELISA kit, following the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage increase in collagen synthesis compared to the vehicle control.

In Vitro MMP-1 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of this compound on MMP-1 activity.

Materials:

-

Recombinant human MMP-1

-

MMP-1 fluorogenic substrate

-

Assay buffer

-

This compound stock solution

-

A known MMP-1 inhibitor (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

In a 96-well black microplate, add the diluted this compound, positive control, or vehicle control.

-

Add the recombinant human MMP-1 to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MMP-1 fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

-

Determine the percentage inhibition of MMP-1 activity for each concentration of this compound compared to the vehicle control.

-

If sufficient data points are available, calculate the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: Experimental Workflow for this compound.

Conclusion

This compound is a well-characterized synthetic peptide with a clear mechanism of action centered on the stimulation of collagen synthesis and the inhibition of collagen degradation. Its lipophilic nature enhances its delivery to the dermis, where it effectively modulates fibroblast activity through the TGF-β signaling pathway. The quantitative data from both in vitro and in vivo studies provide strong evidence for its efficacy as an anti-aging ingredient. The experimental protocols detailed in this guide offer a robust framework for the further investigation and validation of this compound and other novel peptides in the field of drug development and cosmetic science.

References

- 1. This compound: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 2. corepeptides.com [corepeptides.com]

- 3. Syn-Coll (this compound) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical Peptides Potential Impact on Collagen Synthesis - New Telegraph [newtelegraphng.com]

- 6. mdpi.com [mdpi.com]

Palmitoyl Tripeptide-5: A Technical Guide to its Interaction with Collagen Type I and III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-5 is a synthetic, palmitoylated tripeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its purported ability to stimulate collagen synthesis and modulate the extracellular matrix. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the interaction of this compound with collagen type I and type III. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of skin aging and the development of novel therapeutic and cosmetic interventions.

Introduction

The structural integrity and youthful appearance of skin are largely dependent on the composition and organization of the extracellular matrix (ECM), of which collagen is the most abundant protein. Collagen type I and type III are the predominant forms in the dermis, providing tensile strength and elasticity, respectively. With age and exposure to environmental stressors, the synthesis of these collagens declines while their degradation by matrix metalloproteinases (MMPs) increases, leading to the characteristic signs of skin aging, such as wrinkles and loss of firmness.

This compound, a small peptide with the amino acid sequence Lys-Val-Lys coupled to palmitic acid, is designed to penetrate the stratum corneum and interact with dermal fibroblasts, the primary producers of collagen.[1][2] Its mechanism of action is centered on the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen homeostasis.[3] This guide will dissect the available scientific evidence to provide a clear understanding of how this compound exerts its effects on collagen metabolism.

Mechanism of Action: The TGF-β Signaling Pathway

The primary mechanism by which this compound stimulates the synthesis of collagen type I and type III is through the activation of the Transforming Growth Factor-β (TGF-β) signaling cascade.[3]

Activation of Latent TGF-β

This compound is reported to mimic the action of thrombospondin-1 (TSP-1), a natural activator of latent TGF-β.[3] It is believed to bind to the latent TGF-β complex, inducing a conformational change that releases the active TGF-β cytokine.

Receptor Binding and Smad Phosphorylation

Once activated, TGF-β binds to its type II receptor (TGFβRII) on the surface of dermal fibroblasts. This binding recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[4][5]

Nuclear Translocation and Gene Transcription

Phosphorylated Smad2 and Smad3 form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes, including COL1A1 and COL3A1, which encode for procollagen type I and type III, respectively.[4] This leads to an increase in the transcription of these genes and subsequent synthesis of new collagen molecules.

Inhibition of Matrix Metalloproteinases (MMPs)

In addition to stimulating collagen synthesis, some studies suggest that this compound may also inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-1 (collagenase-1) and MMP-3 (stromelysin-1).[3] These enzymes are responsible for the degradation of collagen and other ECM components. By inhibiting these MMPs, this compound may help to preserve the existing collagen network, further contributing to its anti-aging effects.

Quantitative Data

The following tables summarize the available quantitative data from in-vitro and in-vivo studies on the efficacy of this compound.

Table 1: In-Vitro Efficacy of this compound

| Parameter | Cell Type | This compound Concentration | Result | Citation |

| Collagen I Production | Human Dermal Fibroblasts | Not Specified | Reported to be 60% more effective than Palmitoyl Pentapeptide | [5] |

| Collagen I and III mRNA levels | Human Dermal Fibroblasts | Not Specified | Sustained elevation | [5] |

Table 2: In-Vivo Efficacy of this compound

| Study Parameter | Number of Volunteers | This compound Concentration | Duration | Results | Citation |

| Wrinkle Reduction | 60 | 2.5% | 84 days | 12% reduction in wrinkle parameters | [5] |

| Wrinkle Appearance | Not Specified | Not Specified | Not Specified | Approximately 3.5 times more effective than placebo | [5] |

Experimental Protocols

This section provides an overview of the methodologies that can be employed to assess the efficacy of this compound.

In-Vitro Studies

-

Cell Source: Primary Human Dermal Fibroblasts (HDFs) can be isolated from neonatal foreskin or adult skin explants.[6][7] Commercially available HDF cell lines can also be used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) is a commonly used growth medium.[7][8]

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.

-

Peptide Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the culture medium at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method to quantify the amount of secreted pro-collagen type I and type III in the cell culture supernatant. Commercially available ELISA kits can be used following the manufacturer's instructions.

-

Western Blotting: This technique can be used to detect and quantify the protein levels of collagen type I and type III in cell lysates. Specific antibodies against collagen I and III are used for detection.

-

Quantitative Real-Time PCR (qPCR): This method is used to measure the mRNA expression levels of the COL1A1 and COL3A1 genes. Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then qPCR is performed using specific primers for the target genes.

-

Western Blotting: To determine the activation of the TGF-β pathway, Western blotting can be performed on cell lysates using antibodies specific for phosphorylated Smad2 and Smad3. The levels of total Smad2 and Smad3 should also be measured as a loading control.

-

Fluorogenic Substrate Assay: The inhibitory activity of this compound against MMP-1 and MMP-3 can be assessed using a fluorogenic substrate. The assay measures the fluorescence generated upon cleavage of the substrate by the active enzyme. The reduction in fluorescence in the presence of the peptide indicates inhibition. The half-maximal inhibitory concentration (IC50) can be calculated from a dose-response curve.

In-Vivo Studies

-

Vehicle: this compound is typically incorporated into a cosmetic cream or serum formulation for topical application. The vehicle composition can vary but often includes a combination of water, emollients, humectants, emulsifiers, and preservatives. Common vehicle types include oil-in-water (O/W) emulsions.[9][10]

-

Participants: A cohort of volunteers with visible signs of skin aging (e.g., fine lines and wrinkles) is recruited.

-

Treatment Protocol: Participants apply the formulation containing this compound (and a placebo control) to a designated area of the skin (e.g., the face) twice daily for a specified period (e.g., 8-12 weeks).

-

Efficacy Assessment: Skin parameters are measured at baseline and at various time points throughout the study.

-

3D Surface Topography (e.g., PRIMOS): This non-invasive technique uses fringe projection to create a three-dimensional model of the skin surface.[11] From this model, various parameters related to wrinkles can be quantified, including:

-

Ra (Arithmetic Average Roughness): The average of the absolute values of the profile heights.[4]

-

Rz (Maximum Height of the Profile): The sum of the height of the highest peak and the depth of the deepest valley.[11]

-

Rt (Total Height of the Profile): The vertical distance between the highest and lowest points of the profile.[11]

-

Wrinkle Depth and Volume: Direct measurements of the depth and volume of individual wrinkles.[11]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: TGF-β Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound demonstrates a clear mechanism of action centered on the stimulation of collagen type I and type III synthesis through the activation of the TGF-β signaling pathway. The available data, though limited in quantitative detail, supports its efficacy in improving the signs of skin aging. For researchers and drug development professionals, further investigation into the dose-dependent effects on collagen protein expression and specific MMP inhibition is warranted to fully elucidate its potential. The experimental protocols and diagrams provided in this guide offer a framework for such future studies and a comprehensive understanding of the current state of knowledge on this promising peptide.

References

- 1. nbinno.com [nbinno.com]

- 2. resident.com [resident.com]

- 3. corepeptides.com [corepeptides.com]

- 4. β-Lapachone Regulates the Transforming Growth Factor-β–Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts [jstage.jst.go.jp]

- 5. β-Lapachone Regulates the Transforming Growth Factor-β—Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts [jstage.jst.go.jp]

- 6. innoprot.com [innoprot.com]

- 7. kosheeka.com [kosheeka.com]

- 8. Normal Human Dermal Fibroblasts Skin Model | TheWell Bioscience [thewellbio.com]

- 9. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. TGF-beta3 stimulates and regulates collagen synthesis through TGF-beta1-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitoyl Tripeptide-5: An In-Depth Technical Guide to Preliminary In-Vitro Studies on Skin Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on Palmitoyl Tripeptide-5, a synthetic signal peptide, and its effects on skin cells. The document details its mechanism of action, summarizes key quantitative findings, and outlines the experimental protocols used to evaluate its efficacy in skin rejuvenation and repair.

Core Mechanism of Action

This compound is a small, synthetic peptide comprised of three amino acids (Lysyl-Valyl-Lysine) linked to palmitic acid. The palmitoyl group enhances skin penetration, allowing the peptide to reach the dermal layer where it exerts its biological effects.[1][2]

The primary mechanism of this compound involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3][4] It mimics the sequence of the thrombospondin-1 (TSP-1) protein, a natural activator of latent TGF-β.[5][6][7] By binding to and activating the latent form of TGF-β, this compound initiates a signaling cascade within dermal fibroblasts, the primary cells responsible for producing and maintaining the extracellular matrix (ECM).[1][6][8]

This activation leads to two significant, synergistic effects:

-

Stimulation of ECM Protein Synthesis: Activated TGF-β upregulates the gene expression and synthesis of key ECM components, most notably Type I and Type III collagen, as well as fibronectin.[3][5][7] This action helps to rebuild and strengthen the dermal matrix.

-

Inhibition of Collagen Degradation: The peptide interferes with the activity of matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-3.[5][6][7] These enzymes are responsible for the degradation of collagen and other ECM proteins. By inhibiting their action, this compound helps to preserve the existing collagen framework.[7]

Additionally, in-vitro studies suggest that this compound can promote the production of other essential skin components like elastin and hyaluronic acid.[9][10]

Quantitative Data from In-Vitro Studies

The following table summarizes the key quantitative results from various in-vitro experiments assessing the efficacy of this compound on skin cells.

| Parameter Measured | Cell Type | Result | Citation |

| Collagen Synthesis | Animal Models / Dermal Fibroblasts | May increase collagen synthesis by as much as 119%. | [11] |

| Dermal Fibroblasts | Reported to be 60% more effective at increasing Collagen I production via TGF-β than palmitoyl pentapeptide. | [5] | |

| Hyaluronic Acid Production | Human Dermal Fibroblasts | Increased hyaluronic acid production by approximately 1.5 times, an effect equal to or greater than the positive control (N-acetylglucosamine). | [10] |

| MMP Inhibition | In-vitro studies | Prevents collagen breakdown by interfering with MMP-1 and MMP-3 activity. | [6][7] |

| Anti-inflammatory Effects | Not Specified | Proposed to reduce the expression of pro-inflammatory cytokines. | [12][13] |

| Melanin Inhibition | B16 Melanoma Cells | Exerts a skin whitening effect by inhibiting tyrosinase activity and downregulating MITF and tyrosinase expression. | [14] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its in-vitro evaluation.

Detailed Experimental Protocols

While specific parameters vary between studies, a generalized protocol for key in-vitro assays can be constructed based on published methodologies.

4.1 Cell Culture and Treatment

-

Cell Lines: Primary human dermal fibroblasts (HDFs) or human keratinocytes are commonly used.[5][15] Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with Fetal Bovine Serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO2).[10]

-

Treatment Protocol: Cells are seeded in multi-well plates and allowed to adhere. The growth medium is then replaced with a low-serum medium before the addition of this compound at various concentrations. A vehicle control (the solvent used to dissolve the peptide) and often a positive control (e.g., TGF-β itself) are run in parallel.[10]

4.2 Collagen Synthesis Assay (ELISA)

-

Objective: To quantify the amount of newly synthesized collagen (typically Type I procollagen) secreted by fibroblasts into the culture medium.

-

Methodology:

-

After the treatment period, the cell culture supernatant is collected.

-

A commercial Procollagen Type I C-Peptide (PIP) ELISA kit is used.

-

The supernatant and standards are added to a microplate pre-coated with a capture antibody.

-

A detection antibody is added, followed by a substrate solution that develops color in proportion to the amount of PIP present.

-

The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.

-

The concentration of procollagen in the samples is determined by comparison to the standard curve.[15][16]

-

4.3 Hyaluronic Acid (HA) Production Assay

-

Objective: To measure the amount of HA secreted by fibroblasts.

-

Methodology:

-

Culture supernatant is collected after treatment.

-

A quantitative measurement is performed using a sandwich binding protein assay.

-

The assay utilizes hyaluronan-binding protein (HABP) and a biotin-labeled HABP.

-

The amount of HA is quantified based on a standard curve, and the rate of production is often indexed against the negative control.[10]

-

4.4 Gene Expression Analysis (RT-qPCR)

-

Objective: To measure the change in mRNA expression levels of target genes (e.g., COL1A1, COL3A1, MMP1, MMP3, Fibronectin) in response to the peptide.

-

Methodology:

-

After treatment, total RNA is extracted from the cell lysates using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Quantitative PCR (qPCR) is carried out using the cDNA, specific primers for the target genes, and a reference (housekeeping) gene (e.g., GAPDH).

-

The relative expression of the target genes is calculated using a method like the ΔΔCt method, comparing the treated samples to the control.[15]

-

4.5 MMP Activity Assay

-

Objective: To determine the inhibitory effect of the peptide on the enzymatic activity of MMPs.

-

Methodology:

-

Cell culture supernatants or purified MMP enzymes are used.

-

A fluorogenic MMP substrate is added. In its intact state, the substrate is non-fluorescent.

-

Active MMPs cleave the substrate, releasing a fluorescent signal.

-

The fluorescence is measured over time using a fluorometer.

-

A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of MMP activity.[16]

-

References

- 1. What Is The Mechanism Of Action Of this compound? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 2. resident.com [resident.com]

- 3. nbinno.com [nbinno.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. corepeptides.com [corepeptides.com]

- 6. Function of this compound - Creative Peptides [creative-peptides.com]

- 7. mdpi.com [mdpi.com]

- 8. experchem.com [experchem.com]

- 9. sdlookchem.com [sdlookchem.com]

- 10. Promotion of hyaluronic acid production (in vitro) - The Central Research Institute of Jellice Co., Ltd. [tripeptide.net]

- 11. peptidesciences.com [peptidesciences.com]

- 12. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 14. Synthetic method and application research of Palmitoyl tripeptide-5_Chemicalbook [chemicalbook.com]

- 15. article.sciencepg.com [article.sciencepg.com]

- 16. researchgate.net [researchgate.net]

Understanding the foundational science of signal peptides like Palmitoyl tripeptide-5

An In-depth Technical Guide to the Foundational Science of Palmitoyl Tripeptide-5

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Signal Peptides in Therapeutics

Signal peptides represent a significant frontier in cosmetic science and dermatology, offering targeted modulation of cellular processes. This compound, a synthetic, palmitoylated tripeptide with the sequence Palmitoyl-Lysyl-Valyl-Lysine, has emerged as a key biomimetic ingredient.[1] Its design is predicated on mimicking the body's innate mechanisms for tissue repair and regeneration. The conjugation of palmitic acid, a fatty acid, to the peptide backbone enhances its lipophilicity, which is believed to facilitate deeper penetration through the stratum corneum to its site of action in the dermis.[2] This guide provides a comprehensive technical overview of the foundational science of this compound, its mechanism of action, and the experimental protocols used to validate its efficacy.

Core Mechanism of Action: A Dual Approach to Extracellular Matrix Health

This compound employs a dual-action mechanism that both stimulates the synthesis of new, healthy collagen and protects existing collagen from degradation. This makes it a potent agent for improving skin structure and reducing the visible signs of aging.

Stimulation of Collagen Synthesis via TGF-β Activation

The primary mechanism of this compound is the activation of the latent Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3] It functions by mimicking the sequence of Thrombospondin I (TSP-1), a protein that naturally activates TGF-β.[4][5]

The activation cascade proceeds as follows:

-

Binding and Activation: this compound binds to the latent TGF-β complex, inducing a conformational change that releases the active TGF-β cytokine.[6]

-

Receptor Binding: Active TGF-β binds to its Type II receptor (TβRII) on the surface of dermal fibroblasts.

-

Signal Transduction: This binding recruits and phosphorylates the Type I receptor (TβRI), which in turn phosphorylates the downstream signaling proteins Smad2 and Smad3.[7][8]

-

Nuclear Translocation: The phosphorylated Smad2/3 complex then binds with Smad4 to form a heteromeric complex.[7] This complex translocates into the nucleus.

-

Gene Transcription: Inside the nucleus, the Smad complex acts as a transcription factor, binding to specific gene promoters to upregulate the expression of extracellular matrix (ECM) proteins, most notably Collagen Type I and Type III, as well as fibronectin.[2][4]

Inhibition of Collagen Degradation

In addition to boosting synthesis, this compound helps preserve the existing collagen matrix by inhibiting the activity of Matrix Metalloproteinases (MMPs), specifically collagenase (MMP-1) and stromelysin-1 (MMP-3).[3][4] These enzymes are responsible for the degradation of collagen and other ECM components, and their over-activity is a hallmark of photoaged and chronologically aged skin. By reducing the expression and activity of these enzymes, the peptide helps to slow the breakdown of the skin's structural framework.

Quantitative Data and Efficacy

The efficacy of this compound has been substantiated through a series of in vitro and in vivo studies.

Table 1: In Vitro Dose-Response Effect on Collagen I Synthesis

This table summarizes the dose-dependent effect of this compound (SYN®-COLL) on Collagen Type I synthesis in cultured human dermal fibroblasts.

| Concentration (µM) | Increase in Collagen I Synthesis (%) vs. Control |

| 10 | ~8% |

| 50 | ~27% |

| 100 | ~76% |

| Data derived from graphical representation in manufacturer's technical documents.[2] |

Table 2: In Vitro MMP Inhibition Profile

While studies confirm that this compound interferes with the activity of MMP-1 and MMP-3, specific IC50 values are not widely reported in publicly available literature. The mechanism is described as protective and inhibitory against collagen degradation mediated by these enzymes.[4][9]

| Enzyme Target | Efficacy |

| MMP-1 | Inhibitory activity demonstrated, protecting against collagen degradation. |

| MMP-3 | Inhibitory activity demonstrated, protecting against collagen degradation. |

Table 3: Summary of In Vivo (Human Clinical) Study Results

| Study Parameter | Concentration & Duration | Result |

| Wrinkle Reduction | 2.5% this compound, twice daily for 84 days | Significant reduction in wrinkle appearance (~12%).[5] |

| Wrinkle Reduction | 1.0% this compound, twice daily for 84 days | Significant reduction in wrinkle appearance (~7%).[5] |

| Skin Firmness/Elasticity | 2.5% this compound, twice daily for 28 days | 77% of participants reported visible improvement in firmness.[5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts (HDFs)

This protocol outlines the measurement of soluble collagen production by HDFs following treatment with this compound, using a Sircol™ Soluble Collagen Assay.

1. Cell Culture and Seeding:

-

Culture primary Human Dermal Fibroblasts (HDFs) in Fibroblast Growth Medium (e.g., DMEM with 15% FBS, 1% NEAA, 1% Glutamine).[10]

-

Maintain cells in a humidified incubator at 37°C and 5% CO₂.

-

Passage cells upon reaching ~80% confluency using Trypsin/EDTA.[11]

-

Seed HDFs into a 24-well plate at a density of 5,000-6,000 cells/cm² and allow them to adhere for 24 hours.

2. Peptide Treatment:

-

Prepare stock solutions of this compound in sterile, deionized water.

-

The following day, replace the culture medium with fresh, low-serum medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and appropriate vehicle controls.

-

Incubate the cells for a defined period (e.g., 48-72 hours).

3. Sample Collection and Collagen Quantification (Sircol™ Assay):

-

Collect the cell culture supernatant from each well. This contains the newly synthesized, secreted soluble collagen.

-

Transfer 100 µL of supernatant from each sample into a microcentrifuge tube.

-

Add 1.0 mL of Sircol™ Dye Reagent to each tube.[5]

-

Mix on a gentle mechanical shaker for 30 minutes to allow the dye to bind to collagen, forming a precipitate.

-

Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the collagen-dye complex.[5]

-

Carefully decant and discard the supernatant (unbound dye).

-

Add 750 µL of ice-cold Acid-Salt Wash Reagent, centrifuge again, and decant to remove any remaining unbound dye.

-

Add 1.0 mL of Alkali Reagent to each tube and vortex to dissolve the pellet, releasing the bound dye into solution.[12]

-

Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 556 nm using a microplate reader.

-

Quantify the collagen concentration by comparing the absorbance values to a standard curve prepared using a known collagen standard.

Protocol: In Vitro MMP-1 Inhibition Assay

This protocol describes a general method for screening the inhibitory effect of this compound on MMP-1 activity using a commercial FRET-based inhibitor screening kit.

1. Reagent Preparation:

-

Reconstitute the MMP-1 enzyme, FRET substrate, and inhibitor control (e.g., GM6001) as per the kit manufacturer's instructions.

-

Prepare a dilution series of this compound in the provided assay buffer to test a range of concentrations.

2. Assay Procedure:

-

In a 96-well black plate, add 25 µL of the diluted this compound samples or controls (Enzyme Control with buffer only, Inhibitor Control) to duplicate wells.

-

Prepare an "Inhibition Reaction Mix" containing the reconstituted MMP-1 enzyme in assay buffer.

-

Add 50 µL of the Inhibition Reaction Mix to each well. Mix gently and incubate at 37°C for 5-10 minutes to allow the peptide to interact with the enzyme.

-

Prepare an "Enzymatic Reaction Mix" containing the FRET substrate in assay buffer.

-

Initiate the reaction by adding 25 µL of the Enzymatic Reaction Mix to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

3. Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) in kinetic mode every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each peptide concentration using the formula: % Inhibition = [(V_enzyme_control - V_sample) / V_enzyme_control] * 100

Protocol: In Vivo Clinical Assessment of Skin Elasticity

This protocol provides a workflow for a clinical study to assess changes in skin elasticity and firmness using a Cutometer® device.

1. Subject Recruitment and Baseline Measurement:

-

Recruit a cohort of healthy volunteers (e.g., n=30-60) meeting specific inclusion/exclusion criteria (e.g., age, skin type).

-

Acclimatize subjects to a controlled environment (e.g., 22°C, 50% relative humidity) for 20-30 minutes before measurements.

-

At baseline (Day 0), use a Cutometer® MPA 580 to measure skin elasticity on a defined facial area (e.g., the cheek or crow's feet area).

-

Set the measurement parameters: e.g., 450 mbar negative pressure, 2-second suction time, 2-second relaxation time.

-

Record the key elasticity parameters:

-

R0 (Firmness): Maximum deformation; a lower value indicates firmer skin.[13]

-

R2 (Gross Elasticity): Overall elasticity; a higher value indicates more elastic skin.

-

R5 (Net Elasticity): Elastic recovery; a higher value indicates better elastic recovery.

-

R7 (Biological Elasticity): Ratio of elastic recovery to total deformation; a higher value indicates more youthful elasticity.

-

2. Product Application and Follow-up:

-

Provide subjects with the test product (e.g., a cream containing 2.5% this compound) and a placebo control.

-

Instruct subjects on the application regimen (e.g., twice daily for 84 days) in a double-blind, randomized manner.

-

Repeat the Cutometer® measurements under identical conditions at specified follow-up visits (e.g., Day 28, Day 56, Day 84).

3. Data Analysis:

-

For each parameter (R0, R2, R5, R7), calculate the mean change from baseline at each follow-up point for both the test and placebo groups.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the changes observed in the treatment group are statistically significant compared to baseline and to the placebo group.

Conclusion

This compound is a well-characterized signal peptide with a scientifically validated, dual-action mechanism. By stimulating collagen synthesis through the TGF-β/Smad pathway and concurrently inhibiting enzymatic collagen degradation, it effectively improves the structural integrity of the dermal matrix. The quantitative in vitro and in vivo data demonstrate its efficacy in enhancing skin firmness and elasticity and reducing the appearance of wrinkles. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate and utilize this potent peptide in advanced therapeutic and cosmetic formulations.

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. age-stop.com [age-stop.com]

- 3. corepeptides.com [corepeptides.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound (Explained + Products) [incidecoder.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. ulprospector.com [ulprospector.com]

- 9. corepeptides.com [corepeptides.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. cir-safety.org [cir-safety.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. specialchem.com [specialchem.com]

Methodological & Application

Synthesis of Palmitoyl Tripeptide-5: A Comparative Analysis of Solid-Phase and Liquid-Phase Protocols

For Immediate Release

[City, State] – [Date] – This application note provides a detailed comparison of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) protocols for the production of Palmitoyl tripeptide-5. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental methodologies, quantitative data analysis, and visual representations of the synthesis workflows and the peptide's mechanism of action.

This compound, a synthetic peptide, has garnered significant attention in the cosmetic and pharmaceutical industries for its ability to stimulate collagen production and improve skin elasticity. The choice of synthesis methodology is a critical factor that impacts yield, purity, cost, and scalability. This note aims to provide a clear and detailed guide to aid in the selection of the most appropriate synthesis strategy.

Mechanism of Action: TGF-β Signaling Pathway

This compound mimics the action of thrombospondin-1 (TSP-1), a protein that activates the latent Transforming Growth Factor-beta (TGF-β).[1] Activated TGF-β then initiates a signaling cascade that ultimately leads to the increased synthesis of extracellular matrix proteins, including collagen.[2][3]

Comparative Analysis of Synthesis Protocols

Both solid-phase and liquid-phase synthesis methods offer distinct advantages and disadvantages for the production of this compound. The choice between them depends on factors such as the desired scale of production, purity requirements, and cost considerations.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | The peptide is assembled on an insoluble resin support. | The peptide is synthesized in solution. |

| Typical Yield | Lower (reportedly as low as 19% for this compound) | Higher (a specific protocol reports up to 80%) |

| Purity | Generally high (≥95%) after purification. | Can vary (a specific protocol reports 92.3% purity) |

| Scalability | Well-suited for small to medium scale (mg to g). | More suitable for large-scale production (kg).[4] |

| Automation | Easily automated. | Less amenable to automation.[4] |

| Purification | Simplified, as excess reagents are washed away. | More complex, requiring purification after each step.[5] |

| Solvent/Reagent Consumption | Can be higher due to repeated washing steps. | Can be lower for shorter peptides.[6] |

| Cost-effectiveness | Often more cost-effective for smaller peptides.[4] | Can be more cost-effective for large-scale production of short peptides.[6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (General Protocol)

This protocol is a representative Fmoc-based solid-phase synthesis adapted for this compound. Quantitative data for this specific peptide via SPPS is limited, with one source citing a yield of 19%.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Val-OH

-

Fmoc-Lys(Palmitoyl)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling: Dissolve Fmoc-Lys(Boc)-OH and DIPEA in DCM and add to the swollen resin. Agitate for 1-2 hours.

-

Capping: After coupling, cap any unreacted sites on the resin using a capping solution (e.g., a mixture of DCM, MeOH, and DIPEA) for 30 minutes.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Second Amino Acid Coupling: Dissolve Fmoc-Val-OH and a coupling reagent in DMF, and add to the resin. Agitate for 1-2 hours.

-

Fmoc Deprotection: Repeat step 4.

-

Third Amino Acid Coupling: Dissolve Fmoc-Lys(Palmitoyl)-OH and a coupling reagent in DMF, and add to the resin. Agitate for 1-2 hours.

-

Final Fmoc Deprotection: Repeat step 4.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group.

-

Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol is based on a patented method and has been reported to produce this compound with a high yield (80%) and purity (92.3%).

Materials:

-

Nε-(tert-butoxycarbonyl)-L-lysine (Boc-Lys-OH)

-

Palmitoyl chloride

-

Sodium hydroxide

-

Hydrochloric acid

-

Tetrahydrofuran (THF)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

L-Valine

-

Phosgene (or a phosgene equivalent)

-

Ethyl acetate

-

Brine

Procedure:

-

Synthesis of Pal-Lys(Boc)-OH: Dissolve Boc-Lys-OH in water and adjust the pH to 10 with a 30% sodium hydroxide solution. Add palmitoyl chloride dropwise while maintaining the pH at 10. After the reaction is complete, adjust the pH to 2 with 6M hydrochloric acid to precipitate the product. Filter and dry the solid.

-

Synthesis of Pal-Lys(Boc)-OSu: Dissolve Pal-Lys(Boc)-OH and N-hydroxysuccinimide in THF. Cool the mixture to 0-5°C and add EDC·HCl in portions. Allow the reaction to proceed at room temperature. Filter and concentrate to obtain the activated ester.

-

Synthesis of Val-NCA: React L-valine with phosgene or a phosgene equivalent to form the N-carboxyanhydride.

-

Synthesis of H-Val-Lys(Boc)-OH: Couple Val-NCA with Boc-Lys-OH.

-

Coupling to form Pal-Lys(Boc)-Val-Lys(Boc)-OH: Dissolve Pal-Lys(Boc)-OSu and H-Val-Lys(Boc)-OH in a mixture of water and THF. Adjust the pH to 8.5 with a 30% sodium hydroxide solution and react at room temperature. After the reaction, concentrate the mixture, adjust the pH to 2, and extract with ethyl acetate.

-

Final Deprotection: Remove the Boc protecting groups using an appropriate acidic condition (e.g., TFA or HCl in an organic solvent).

-

Purification: The final product can be purified by crystallization from a suitable solvent, such as ethyl acetate, which avoids the need for chromatographic purification.

Conclusion

The choice between solid-phase and liquid-phase synthesis for this compound depends on the specific needs of the research or production team. SPPS offers the advantages of automation and simplified purification, making it suitable for smaller-scale synthesis and rapid analog production. However, for this compound, reported yields for SPPS are low. In contrast, LPPS, while more labor-intensive and less automatable, has been shown to provide significantly higher yields and purity for this specific peptide, making it a more viable option for large-scale and cost-effective manufacturing. The detailed protocols and comparative data presented in this application note should serve as a valuable resource for scientists and professionals in the field.

References

- 1. experchem.com [experchem.com]

- 2. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Lipidated Peptides | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 6. resolvemass.ca [resolvemass.ca]

Application Note & Protocol: HPLC Purification of Synthetic Palmitoyl Tripeptide-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tripeptide-5, a synthetic peptide comprised of palmitic acid and the tripeptide lysine-valine-lysine (Pal-KVK), is a widely utilized active ingredient in advanced cosmetic and therapeutic formulations. Its primary biological activity involves the stimulation of collagen synthesis through the activation of latent Tissue Growth Factor-beta (TGF-β).[1][2] The efficacy and safety of this compound are directly dependent on its purity. Following solid-phase or liquid-phase synthesis, the crude peptide product contains various impurities, including deletion sequences, truncated peptides, and by-products from protecting groups.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound, ensuring a final product of high purity suitable for research and commercial applications.[3]

This document provides a detailed application note and a comprehensive protocol for the purification of synthetic this compound using preparative RP-HPLC.

Principle of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. In the context of peptide purification, the stationary phase is typically a silica support modified with hydrophobic alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile.[3][4] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged residues of the peptide.[5]

The purification process involves the following steps:

-

Binding: The crude peptide mixture is loaded onto the column in a mobile phase with a low organic solvent concentration, causing the hydrophobic peptides to bind to the stationary phase.

-

Elution: A gradient of increasing organic solvent concentration is applied. As the mobile phase becomes more non-polar, the bound peptides are sequentially eluted based on their hydrophobicity, with more hydrophobic species being retained longer.

-

Fraction Collection: The eluting solvent is monitored by a UV detector (typically at 210-220 nm for peptide bonds), and fractions are collected as peaks are detected.[4]

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC. Fractions meeting the desired purity specification are pooled.

-

Lyophilization: The pooled fractions are lyophilized to remove the solvents and obtain the purified peptide as a stable, dry powder.[6]

Experimental Protocols

Materials and Equipment

-

Preparative HPLC system with a gradient pump, UV detector, and fraction collector

-

Analytical HPLC system

-

Reversed-phase C18 column (preparative and analytical)

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Crude synthetic this compound

-

Lyophilizer (freeze-dryer)

-

0.22 µm filters for solvent filtration

Sample Preparation

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5-10% Acetonitrile in water with 0.1% TFA).

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Purification Protocol

This protocol is a general guideline and may require optimization based on the specific crude peptide characteristics and the HPLC system used.

Table 1: Preparative HPLC Parameters

| Parameter | Recommended Setting |

| Column | Preparative C18, 10 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column) |

| Detection | UV at 214 nm and 280 nm |

| Gradient | 20% to 80% B over 60 minutes (example) |

| Injection Volume | Dependent on column loading capacity |

Procedure:

-

Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 20% B) for at least 5-10 column volumes.

-

Inject the prepared crude peptide sample onto the column.

-

Run the gradient elution as specified. A shallow gradient is often beneficial for separating closely eluting impurities.[4]

-

Monitor the chromatogram and collect fractions corresponding to the main peak, which should be the this compound. It is advisable to collect fractions across the entire peak to analyze the purity of the leading and tailing edges.

-

After the main peak has eluted, a steep wash gradient to 95-100% B can be used to elute any highly hydrophobic impurities.

Analytical HPLC for Purity Assessment

Table 2: Analytical HPLC Parameters

| Parameter | Recommended Setting |

| Column | Analytical C18, 3-5 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Gradient | 5% to 95% B over 30 minutes |

| Injection Volume | 10-20 µL |

Procedure:

-

Analyze an aliquot of the crude starting material to establish a reference chromatogram.

-

Inject small aliquots from each collected fraction from the preparative run.

-

Determine the purity of each fraction by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

-

Pool the fractions that meet the desired purity level (e.g., >95% or >98%).

Lyophilization

-

Combine the pure fractions in a suitable container for lyophilization.

-

Freeze the pooled solution completely.

-

Lyophilize the frozen solution until all the solvent is removed and a dry, fluffy white powder of pure this compound remains.

Data Presentation

The following tables represent hypothetical data from a purification run to illustrate how quantitative results can be summarized.

Table 3: Summary of a Hypothetical Purification Run

| Sample | Total Amount (mg) | Purity by Analytical HPLC (%) |

| Crude Peptide | 500 | 65.8 |

| Pooled Fractions | 280 | 98.5 |

| Recovery | 56% |

Table 4: Fraction Analysis from Preparative HPLC

| Fraction Number | Retention Time (min) | Purity (%) |

| 12 | 35.2 | 95.1 |

| 13 | 36.1 | 98.2 |

| 14 | 37.0 | 98.9 |

| 15 | 37.9 | 98.4 |

| 16 | 38.8 | 96.3 |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of synthetic this compound.

Signaling Pathway of this compound

Caption: Activation of TGF-β signaling by this compound.

References

Application Notes and Protocols: In Vitro Efficacy of Palmitoyl Tripeptide-5 on Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tripeptide-5 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its potential anti-aging properties. This small, lipophilic peptide is designed to penetrate the skin and stimulate fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM). The primary mechanism of action of this compound involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen synthesis.[1][2] By mimicking the action of thrombospondin-1, an endogenous protein that activates latent TGF-β, this compound effectively signals fibroblasts to increase the production of collagen types I and III, as well as other essential ECM components like fibronectin.[1] Furthermore, some studies suggest that this peptide may also play a role in inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that contribute to the degradation of collagen and other ECM proteins. This dual action of promoting synthesis and inhibiting degradation makes this compound a compelling candidate for cosmetic and therapeutic applications aimed at improving skin firmness, elasticity, and overall appearance.

These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the efficacy of this compound on human dermal fibroblasts. The assays described herein will enable researchers to assess the peptide's impact on key cellular processes, including fibroblast proliferation and collagen synthesis.

Mechanism of Action: TGF-β Signaling Pathway

This compound primarily exerts its effects on fibroblasts by activating the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is pivotal in regulating cellular processes such as proliferation, differentiation, and the production of the extracellular matrix.

Caption: TGF-β Signaling Pathway Activated by this compound.

Experimental Workflow

The following diagram outlines a general workflow for assessing the in vitro efficacy of this compound on fibroblasts.

References

Application Notes and Protocols for Assessing MMP Inhibition by Palmitoyl Tripeptide-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tripeptide-5 is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its anti-aging properties. Its primary mechanism of action involves the stimulation of collagen synthesis through the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] Additionally, this compound is reported to protect existing collagen by inhibiting the activity of Matrix Metalloproteinases (MMPs), specifically MMP-1 and MMP-3, which are key enzymes in the degradation of the extracellular matrix.[1][2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for assessing the MMP inhibitory potential of this compound. The following sections detail the underlying signaling pathway, methods for quantitative and qualitative analysis of MMP inhibition, and specific experimental protocols.

Signaling Pathway

This compound mimics the action of thrombospondin-1 (TSP-1), a protein that activates the latent TGF-β complex.[2][3][6] Activated TGF-β then binds to its receptors on the surface of fibroblasts, initiating a signaling cascade that ultimately leads to the increased expression of collagen genes and, consequently, enhanced collagen production.[7][8][9][10] This dual action of boosting collagen synthesis and preventing its breakdown through MMP inhibition makes this compound a subject of interest for anti-aging research and development.

Data Presentation

| Target MMP | Reported Effect of this compound | Quantitative Data (IC50) |

| MMP-1 (Collagenase-1) | Interferes with collagen degradation[1][2][4][5] | Not specified in available literature. |

| MMP-3 (Stromelysin-1) | Interferes with collagen degradation[1][2][4][5] | Not specified in available literature. |

Experimental Protocols

Two primary methods for assessing MMP inhibition by this compound are recommended: a fluorometric-based in vitro assay for quantitative analysis and gelatin zymography for a qualitative or semi-quantitative assessment of MMP activity.

In Vitro Fluorometric MMP Inhibition Assay

This assay provides a quantitative measure of MMP inhibition by utilizing a quenched fluorogenic substrate. When the substrate is cleaved by an active MMP, a fluorescent signal is produced, which can be measured over time. The presence of an inhibitor will reduce the rate of substrate cleavage and thus the fluorescence.

Materials:

-

Recombinant human MMP-1 or MMP-3

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO or water)

-

Positive control inhibitor (e.g., GM6001)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Reconstitute the recombinant MMP enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution in assay buffer to the final working concentration.

-

Prepare a stock solution of this compound. Create a series of dilutions in assay buffer to test a range of concentrations.

-

Prepare a stock solution of the positive control inhibitor.

-

-

Assay Setup:

-

In the 96-well plate, add the following to triplicate wells:

-

Blank (no enzyme): Assay buffer and substrate.

-

Enzyme Control (no inhibitor): Assay buffer, MMP enzyme, and substrate.

-

Positive Control: Assay buffer, MMP enzyme, positive control inhibitor, and substrate.

-

Test Wells: Assay buffer, MMP enzyme, varying concentrations of this compound, and substrate.

-

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Incubation and Measurement:

-

Pre-incubate the plate with the enzyme and inhibitors for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the blank from all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control)] x 100

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (such as MMP-2 and MMP-9) and, to a lesser extent, collagenases (like MMP-1 and MMP-13) in a sample.[11] This method can be adapted to assess the inhibitory effect of this compound.

Materials:

-

Cell culture system that expresses MMPs (e.g., human dermal fibroblasts)

-

This compound

-

SDS-PAGE equipment

-

Polyacrylamide gel containing gelatin (0.1%)

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 1 µM ZnCl2, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 10% acetic acid, 40% methanol in water)

Protocol:

-

Sample Preparation:

-

Culture cells (e.g., human dermal fibroblasts) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound in serum-free media for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Determine the protein concentration of each sample.

-

-

Electrophoresis:

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the electrophoresis at a constant voltage at 4°C until the dye front reaches the bottom of the gel.

-

-

Renaturation and Development:

-

After electrophoresis, carefully remove the gel and wash it in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

-

Decant the renaturing buffer and incubate the gel in developing buffer overnight at 37°C.

-

-

Staining and Visualization: